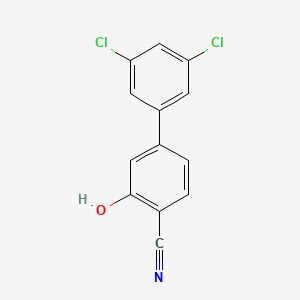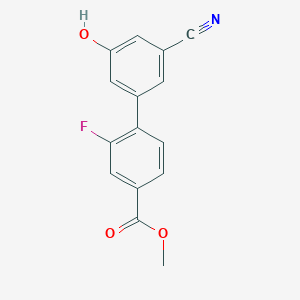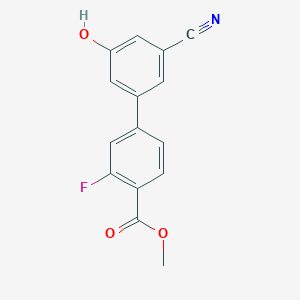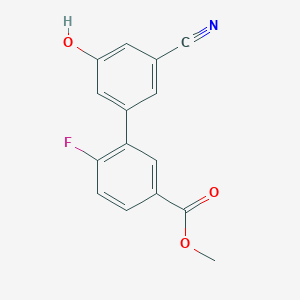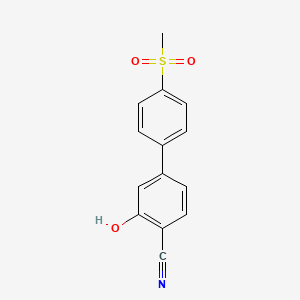
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2-CFMCP) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. 2-CFMCP is a white crystalline solid that is soluble in water and has a melting point of 131 °C. It is a highly reactive compound, and its high purity makes it a useful reagent in many scientific processes.
Applications De Recherche Scientifique
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the analysis of biomolecules, such as proteins and nucleic acids. In addition, it is used as a catalyst in organic synthesis and as a reagent in the synthesis of fluorinated compounds.
Mécanisme D'action
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% acts as a catalyst in a variety of chemical reactions. It is a strong acid and can act as a proton donor or acceptor. It can also act as a Lewis acid by coordinating to electron-rich species, such as amines, amides, and alcohols. In addition, it can act as a nucleophile in a variety of substitution and elimination reactions.
Biochemical and Physiological Effects
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis, such as DNA polymerase and topoisomerase. In addition, it has been shown to inhibit the activity of enzymes involved in protein synthesis, such as proteases and peptidases. It has also been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is a highly reactive compound, which makes it a useful reagent in many laboratory experiments. Its high purity makes it an ideal reagent for synthesizing a variety of compounds. In addition, its low cost and availability make it an attractive choice for many researchers. However, its high reactivity can also make it a potential hazard in the laboratory, and it should be handled with caution.
Orientations Futures
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of potential applications in scientific research and laboratory experiments. Its ability to act as a catalyst in a variety of reactions makes it a useful tool for synthesis and analysis. In addition, its anti-inflammatory and anti-cancer effects make it a potential candidate for drug development. Further research is needed to explore the potential applications of 2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the synthesis of new compounds and the development of new drugs.
Méthodes De Synthèse
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is synthesized by a reaction between 4-cyano-2-fluoro-5-methoxycarbonylphenol and 3-fluoro-5-methoxycarbonylphenol. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by recrystallization. The purity of the product can be determined by a variety of methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).
Propriétés
IUPAC Name |
methyl 3-(3-cyano-4-hydroxyphenyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYUOGBUKXBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684934 |
Source


|
| Record name | Methyl 3'-cyano-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261918-27-7 |
Source


|
| Record name | Methyl 3'-cyano-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376904.png)
![2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376914.png)

